molecular formula C23H23ClN6 B5766928 4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B5766928
M. Wt: 418.9 g/mol
InChI Key: DEGWGLDDXFJSOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives involves microwave-assisted procedures, employing bis(benzofuran-enaminone) hybrids as key intermediates. These methods facilitate the creation of bis(pyrimidines) through reactions with 3-amino-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridines and other similar reactions under specific conditions, including the use of glacial acetic acid and pyridine as solvents (Mekky et al., 2021).

Molecular Structure Analysis

Analysis of molecular structures reveals a significant variety in the bonding and configuration of pyrazolo[3,4-d]pyrimidine derivatives. Notably, compounds exhibit different crystalline forms, including stoichiometric hydrates and solvent-free variants. The hydrogen bonding patterns play a crucial role in the molecular arrangement, affecting the drug's interaction and stability (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including cyclization and interactions with different reagents like carbon disulphide and aryl isothiocyanates, leading to diverse derivatives with potential antihypertensive activities. These reactions underscore the compound's versatility and its significance in medicinal chemistry (El-feky & El-Samii, 1996).

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c24-21-9-5-4-8-19(21)16-30-23-20(14-27-30)22(25-17-26-23)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGWGLDDXFJSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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